molecular formula C11H15BrClNO2S B1334217 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride CAS No. 226400-32-4

4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride

Cat. No.: B1334217
CAS No.: 226400-32-4
M. Wt: 340.66 g/mol
InChI Key: YGESRTIVVNWGKU-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2S and a molecular weight of 340.67 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is characterized by the presence of a bromophenyl group attached to a sulfonyl piperidine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride
  • 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride
  • 4-[(4-Fluorophenyl)sulfonyl]piperidine hydrochloride

Uniqueness

4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and biological applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGESRTIVVNWGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375523
Record name 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226400-32-4
Record name 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Reactant of Route 2
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
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4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Reactant of Route 4
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Reactant of Route 5
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Reactant of Route 6
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride

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